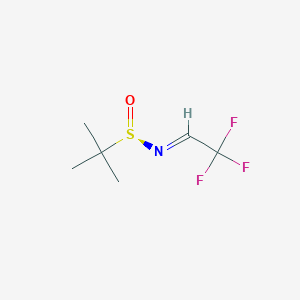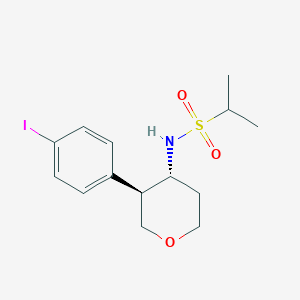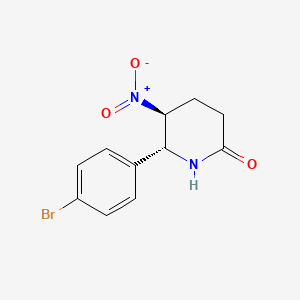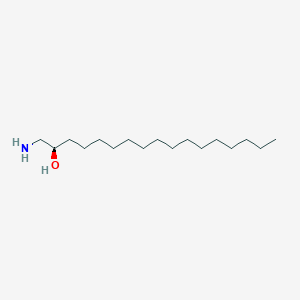
1-Deoxymethylsphinganine
Overview
Description
1-Deoxymethylsphinganine is a bioactive sphingoid, specifically the 1-deoxymethyl derivative of sphinganine. It is a sphingoid base that lacks the hydroxymethyl group present in sphinganine, making it unique in its structure and function . The molecular formula of this compound is C17H37NO, and it plays a significant role in various biological processes .
Mechanism of Action
Target of Action
1-Deoxymethylsphinganine is a bioactive sphingoid, which is a derivative of sphinganine . It is formed by a sphingoid and an amino alcohol . The primary target of this compound is the sphingolipid metabolism pathway . This pathway is crucial for the formation of complex sphingolipids, which are essential components of cell membranes and play significant roles in various cellular functions .
Mode of Action
This compound interacts with its targets by accepting a hydron from a donor via its organic amino compound . This interaction is characteristic of a Brønsted base . The compound’s mode of action is primarily due to its ability to interfere with the normal synthesis of sphingolipids . It is formed due to a defect in the serine palmitoyltransferase (SPT) enzyme, which can also use alanine or glycine as substrates . This change in substrate preference leads to the formation of 1-deoxysphingolipids, including this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis and degradation of sphingolipids . The compound’s essential C1-OH deficit causes malfunctions in the transformations needed to achieve complex sphingolipids . Furthermore, 1-deoxysphingolipids, including this compound, cannot be degraded over the canonical catabolic pathways, leading to high levels of these compounds . These elevated levels are implicated in several neurological and metabolic disorders .
Pharmacokinetics
It is known that the compound is involved in sphingolipid metabolism, which is based on compartmentalization . This process helps avoid possible cycles of opposite anabolism and catabolism reactions .
Result of Action
The result of this compound’s action is the disruption of normal sphingolipid metabolism . This disruption leads to the accumulation of 1-deoxysphingolipids, which are toxic to cells . For instance, C26-1-deoxydihydroceramide (C26-DoxDHCer) is highly toxic to the cell, while C16- and C18-DoxDHCer are less toxic . The toxicity of these compounds is responsible for their involvement in several neurological and metabolic disorders .
Action Environment
The action environment of this compound is primarily within the cell, where sphingolipid metabolism occurs . The endoplasmic reticulum is the compartment where the synthesis of ceramide, a key component of sphingolipids, is produced It is known that the compound’s formation is due to a defect in the spt enzyme, which could be influenced by genetic factors .
Biochemical Analysis
Biochemical Properties
1-Deoxymethylsphinganine plays a significant role in various biochemical reactions. It is involved in the sphingolipid metabolism pathway, where it interacts with enzymes such as serine-palmitoyltransferase (SPT). This enzyme catalyzes the condensation of serine and palmitoyl-CoA, but in the case of this compound, alanine or glycine can be used as substrates instead of serine . This interaction leads to the formation of 1-deoxysphingolipids, which cannot be degraded through the canonical catabolic pathways, resulting in their accumulation .
Cellular Effects
This compound has various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of this compound are associated with several neurological and metabolic disorders . It can disrupt the organization of F-actin, alter mitochondrial shape, and cause the accumulation of hydrophobic bodies . These disruptions can lead to cellular dysfunction and contribute to diseases such as hereditary sensory and autonomic neuropathy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a Brønsted base, accepting a hydron from a donor via its organic amino compound . This interaction can lead to enzyme inhibition or activation, affecting various cellular processes. For example, the accumulation of this compound can inhibit the normal function of serine-palmitoyltransferase, leading to the production of atypical sphingolipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its accumulation can lead to long-term effects on cellular function . For instance, prolonged exposure to elevated levels of this compound can cause persistent disruptions in cellular processes, contributing to the development of chronic diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, but at higher doses, it can cause significant toxicity . Studies have shown that high levels of this compound can lead to adverse effects such as cell death and tissue damage . These findings highlight the importance of carefully regulating the dosage of this compound in experimental settings.
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway. It is synthesized through the action of serine-palmitoyltransferase, which can use alanine or glycine as substrates instead of serine . This leads to the formation of 1-deoxysphingolipids, which cannot be degraded through the typical catabolic pathways . As a result, these compounds accumulate and can disrupt normal cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of this compound can affect its activity and function, contributing to its role in cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. It is primarily found in the endoplasmic reticulum, where it is involved in the synthesis of ceramide . From there, it can be transported to the Golgi apparatus and other cellular compartments, affecting various metabolic pathways . The subcellular localization of this compound is crucial for its role in cellular processes and its impact on cellular health.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxymethylsphinganine can be synthesized through several methods. One common approach involves the reduction of 1-deoxysphinganine using specific reducing agents under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1-Deoxymethylsphinganine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups on the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-Deoxymethylsphinganine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Deoxymethylsphinganine is unique compared to other similar compounds due to its lack of a hydroxymethyl group. Similar compounds include:
1-Deoxysphinganine: Another bioactive sphingoid that lacks the hydroxyl group at the first carbon position.
Sphinganine: The parent compound from which this compound is derived, containing a hydroxymethyl group.
The absence of the hydroxymethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R)-1-aminoheptadecan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVBFHUWZNNKIK-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311944 | |
| Record name | 1-Desoxymethylsphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219484-98-6 | |
| Record name | 1-Desoxymethylsphinganine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219484-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Desoxymethylsphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


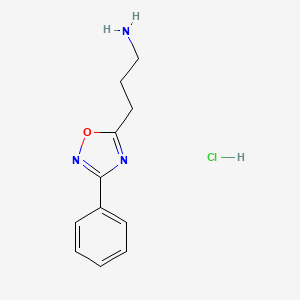
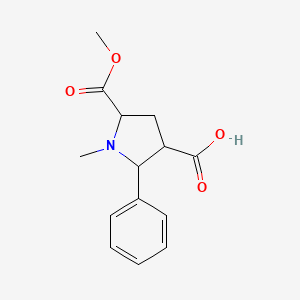
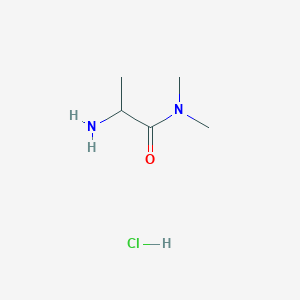
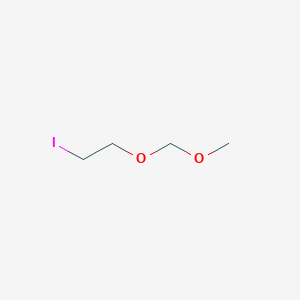
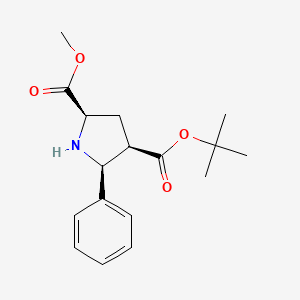
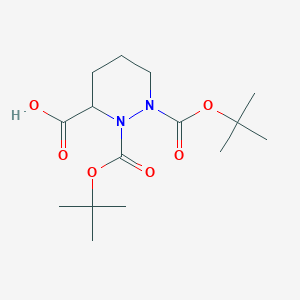
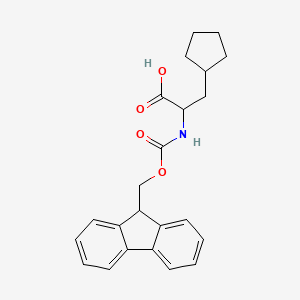
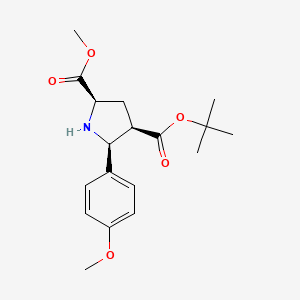
![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)
![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)

